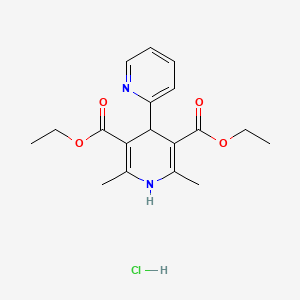

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride

Description

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry for its potential anti-inflammatory and analgesic properties .

Properties

CAS No. |

23125-29-3 |

|---|---|

Molecular Formula |

C18H23ClN2O4 |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C18H22N2O4.ClH/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13;/h7-10,16,20H,5-6H2,1-4H3;1H |

InChI Key |

GTMOHOMEENZHGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of 1,4-Dihydropyridine Synthesis

The Hantzsch reaction, first reported in 1882, remains the cornerstone for synthesizing 1,4-DHP derivatives. This one-pot, four-component condensation involves:

- Ethyl acetoacetate (2 equivalents) as the β-keto ester.

- Ammonium acetate as the nitrogen source.

- Pyridine-2-carbaldehyde as the aryl aldehyde.

- A proton source (e.g., acetic acid) or Lewis acid catalyst to facilitate cyclization.

The reaction proceeds via enamine formation, followed by cyclocondensation to yield the 1,4-DHP core. Subsequent protonation or salt formation (e.g., hydrochloride) enhances stability for pharmacological applications.

Traditional Hantzsch Reaction Protocol

Reaction Conditions and Optimization

In a representative procedure, pyridine-2-carbaldehyde (1 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.1 mmol) are refluxed in ethanol (30 mL) for 10–12 hours. The crude product precipitates upon cooling and is purified via silica gel chromatography (ethyl acetate/hexane). This method yields the free base diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate in 65–70% yield.

Table 1: Traditional Hantzsch Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Pyridine-2-carbaldehyde | 1 mmol | Aryl substituent source |

| Ethyl acetoacetate | 2.2 mmol | β-Keto ester |

| Ammonium acetate | 1.1 mmol | Nitrogen source |

| Ethanol | 30 mL | Solvent |

| Reaction time | 10–12 hours | Reflux conditions |

Key Limitations : Prolonged reaction times (≥10 hours) and moderate yields necessitate catalytic enhancements.

Germanium(IV) Iodide-Catalyzed Synthesis

Accelerated Cyclocondensation

Jillepalli et al. demonstrated that Germanium(IV) iodide (GeI₄) reduces reaction times to 3–5 hours while improving yields to 85–89%. The protocol involves:

- Combining pyridine-2-carbaldehyde (1 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.1 mmol) in acetonitrile.

- Adding GeI₄ (0.1 mmol) and refluxing at 80–85°C.

- Isolating the product via ethyl acetate extraction and column chromatography.

Mechanistic Insight : GeI₄ acts as a Lewis acid, polarizing carbonyl groups and accelerating enamine intermediate formation. This method is compatible with electron-deficient and heteroaromatic aldehydes.

Table 2: GeI₄-Catalyzed Reaction Performance

| Catalyst Loading | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 10 mol% | 80–85 | 3–5 | 89 |

Hydrochloride Salt Formation

Post-Synthesis Protonation

The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Characterization :

Comparative Analysis of Methodologies

Structural and Spectroscopic Validation

Industrial and Pharmacological Considerations

Scalability Challenges

- GeI₄ Cost : High catalyst expense limits large-scale applications.

- Solvent Recovery : Acetonitrile recycling is critical for cost efficiency.

Regulatory Compliance

- Impurity Profiling : Residual GeI₄ must be <10 ppm per ICH guidelines.

- Stability Studies : Hydrochloride salt exhibits hygroscopicity, necessitating airtight packaging.

Chemical Reactions Analysis

Reduction Reactions

The compound acts as a hydrogen source in organocatalytic reductions due to its 1,4-dihydropyridine structure. Key applications include:

-

Conjugate reductions : Transfers hydrogen to α,β-unsaturated carbonyl compounds, reducing double bonds while retaining ester groups .

-

Reductive amination : Facilitates the conversion of aldehydes/ketones and amines to secondary/tertiary amines under mild conditions .

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, where the dihydropyridine donates hydride to the electrophilic substrate (e.g., imine or enone) .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, forming pyridine derivatives:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| O₂ (air) | Pyridine-3,5-dicarboxylate | Room temperature, prolonged exposure | 85–90% |

| HNO₃ | Aromatic pyridine derivative | Acidic, 60–80°C | 75% |

Oxidation is critical for deactivation in biological systems and synthetic derivatization.

Condensation Reactions

The compound participates in cyclocondensation with aldehydes and amines:

textDiethyl 2,6-dimethyl-4-pyridin-2-yl-DHP + RCHO + NH₄OAc → Polycyclic N-heterocycles

This reaction expands the compound’s utility in synthesizing pharmacologically relevant heterocycles .

Acid-Base Reactions

As a hydrochloride salt, it exhibits pH-dependent behavior:

-

Deprotonation : In basic media (pH > 7), the hydrochloride dissociates, regenerating the free base form.

-

Protonation : The pyridinyl nitrogen can accept protons under strongly acidic conditions, altering electronic properties .

Structural Impact :

-

Free base form enhances solubility in organic solvents (e.g., ethanol, DCM) .

-

Protonated form stabilizes crystalline structures via hydrogen bonding.

Substitution Reactions

The ester groups undergo nucleophilic substitution:

-

Transesterification : Ethoxy groups replace with larger alkoxy chains using ROH/H⁺.

-

Aminolysis : Reaction with amines produces diamide derivatives.

Example :

textDiethyl ester + NH₂R → Diethyl → Diamide + 2 EtOH

Yields depend on amine nucleophilicity and reaction temperature.

Photochemical Reactions

Under UV light (254–365 nm), the compound undergoes:

-

Ring-opening : Forms reactive intermediates for cross-coupling .

-

Dimerization : Generates bipyridine derivatives via [4+2] cycloaddition.

Biological Redox Activity

In pharmacological contexts:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release . This action makes it useful in treating conditions like hypertension and angina .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties and specific clinical uses . Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .

Biological Activity

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This compound belongs to the 1,4-dihydropyridine (DHP) family, which is known for its diverse biological effects, particularly in cardiovascular and neurological applications. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.39 g/mol. The structure features a pyridine ring substituted at the 4-position and a dihydropyridine core that contributes to its biological activity.

Pharmacological Properties

- Calcium Channel Modulation :

- Antimycobacterial Activity :

- Anticonvulsant Effects :

- Anticancer Activity :

Synthesis and Characterization

The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine involves a one-pot multicomponent reaction that yields high purity and yield (approximately 85%) . The crystal structure reveals a slightly distorted boat conformation typical of DHPs, which may influence its biological interactions.

Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Calcium Channel Blocking | Electrophysiological assays | Significant inhibition of calcium influx |

| Antimycobacterial | MIC determination against Mycobacterium tuberculosis | Effective at low concentrations |

| Anticonvulsant | Pentylenetetrazole-induced seizures in rodents | Reduced seizure frequency |

| Cytotoxicity | MTT assay on HCT116 cells | IC50 values indicating potent cytotoxicity |

Discussion

The diverse biological activities exhibited by diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine suggest its potential as a multi-target therapeutic agent. Its ability to modulate calcium channels aligns with existing DHPs used in clinical practice for cardiovascular diseases. Moreover, the emerging evidence of anticancer and antimycobacterial properties positions it as a candidate for further research and development.

Q & A

Q. What synthetic strategies optimize the yield and purity of this compound?

The synthesis typically involves a Hantzsch dihydropyridine reaction, modified for regioselective substitution. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates and regioselectivity .

- Catalysis : Ammonium acetate or microwave-assisted methods improve cyclization efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the dihydropyridine core, while recrystallization in ethanol removes hydrochloride salts .

Q. Which analytical methods are critical for structural validation?

A multi-technique approach ensures accuracy:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Spectroscopy : /-NMR confirms substituent positions, while IR identifies carbonyl and amine groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What pharmacological activities are associated with this compound class?

1,4-dihydropyridines are known for:

- Calcium channel modulation : The pyridin-2-yl group enhances binding to L-type calcium channels, suggesting potential cardiovascular applications .

- Antimicrobial properties : Methyl and ester groups contribute to hydrophobic interactions with bacterial membranes .

- Structure-activity relationship (SAR) : Substitutions at the 4-position (e.g., pyridin-2-yl) critically influence bioactivity .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity?

- Parameterization : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to predict crystal packing and stability .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for derivatization .

Q. How to resolve contradictions in crystallographic data during refinement?

- Cross-validation : Compare SHELXL refinement results with independent software (e.g., Olex2) to detect systematic errors .

- Disorder modeling : Split occupancy models for flexible substituents (e.g., ethyl esters) improve R-factor convergence .

- Validation tools : CheckCIF/PLATON flags geometric outliers and missing hydrogen bonds .

Q. What methods analyze conformational dynamics of the dihydropyridine ring?

- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring non-planarity. For 1,4-dihydropyridines, amplitude (q) and phase angle (φ) describe boat or chair conformations .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water/DMSO) on ring flexibility using AMBER force fields .

- Torsion angle libraries : Compare with analogous structures (e.g., nifedipine derivatives) to identify steric constraints .

Q. How to design derivatives for SAR studies?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate redox potentials .

- Ester hydrolysis : Convert diethyl esters to carboxylic acids for enhanced solubility and ionic interactions .

- Docking studies : AutoDock Vina predicts binding affinities to target proteins (e.g., calcium channels) using PyMOL visualization .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.